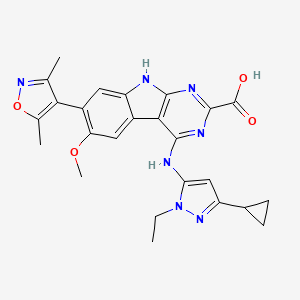

PROTAC BET-binding moiety 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

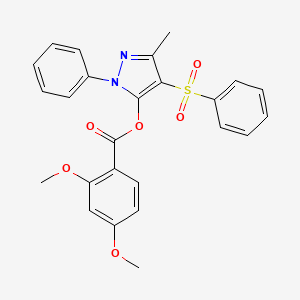

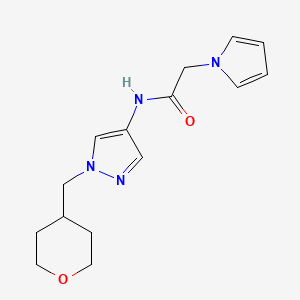

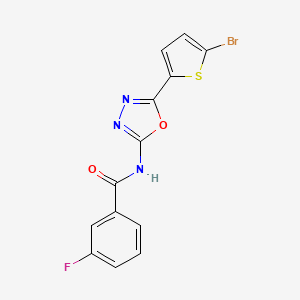

PROTAC BET-binding moiety 1 is a key intermediate for the synthesis of high-affinity BET inhibitors . It is a heterobifunctional molecule that degrades target proteins by hijacking the ubiquitin–proteasome system . It is used for research purposes only .

Synthesis Analysis

This compound is a key intermediate for the synthesis of high-affinity BET inhibitors . It is a heterobifunctional molecule that contains three components: the protein-of-interest (POI) binding moiety, a linker, and E3 ubiquitin ligase binding moiety . The PROTAC molecule can bind with E3 ligase and the target protein to form a POI-PROTAC-E3 ligase ternary complex .

Molecular Structure Analysis

The molecular weight of this compound is 487.51, and its molecular formula is C25H25N7O4 . It appears as a solid substance .

Chemical Reactions Analysis

PROTACs are heterobifunctional molecules that contain three components: the protein-of-interest (POI) binding moiety, a linker, and E3 ubiquitin ligase binding moiety . The PROTAC molecule can bind with E3 ligase and the target protein to form a POI-PROTAC-E3 ligase ternary complex . This mechanism allows PROTAC to act without occupying the active site of the protein, which is particularly suitable for targeting pathogenic proteins with multiple active sites, shallow binding pockets, or smooth surfaces lacking binding pockets .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 487.51 and a molecular formula of C25H25N7O4 . It is soluble in DMSO .

Aplicaciones Científicas De Investigación

Mechanism of Action and Therapeutic Potential

PROTACs (Proteolysis Targeting Chimeras) represent a novel class of heterobifunctional molecules, characterized by their ability to induce proteasomal degradation of targeted proteins. These molecules exploit the ubiquitin-proteasome system, facilitating the transfer of ubiquitin to a target protein, thereby signaling it for degradation. PROTACs are composed of two main parts: one that binds to the target protein and another that attaches to an E3 ligase complex. This dual engagement is critical for the PROTAC's function, as it brings the target protein in close proximity to the ubiquitin-proteasome pathway machinery, leading to its degradation. The development of PROTACs as therapeutic agents is anticipated to revolutionize the treatment of various diseases, including cancer, due to their unique mode of action which differs significantly from traditional inhibitors. Their ability to degrade target proteins offers a novel approach to modulate biological pathways and address diseases at the protein level. This approach is particularly beneficial for targeting "undruggable" proteins that are resistant to inhibition or are not amenable to conventional therapeutic interventions (Benowitz, Jones, & Harling, 2020).

Rational Design and Optimization

The design of PROTACs involves careful consideration of several factors, particularly the choice of linkers that connect the protein-binding moiety to the E3 ligase-binding element. The composition, length, and rigidity of the linker are crucial determinants of a PROTAC's potency, selectivity, and physicochemical properties. Recent advancements highlight the significance of linker optimization in achieving optimal PROTAC properties, such as enhanced stability, bioavailability, and membrane permeability. Rational design strategies, including computer-aided design and innovative linker strategies, play a pivotal role in the development of effective PROTAC compounds. These strategies enable the precise modulation of binding kinetics and spatial orientation between the target protein and the E3 ubiquitin ligase, which are essential for the ubiquitination and subsequent degradation of the target protein. The evolving field of PROTAC design emphasizes the need for a systematic approach to linker optimization, leveraging both computational tools and empirical data to refine the efficacy and selectivity of PROTAC molecules (Zagidullin et al., 2020).

Mecanismo De Acción

PROTACs work by binding to the target protein and inducing subsequent proteasomal degradation . They inhibit the whole biological function of the target protein . PROTACs compensate for limitations that transcription factors, nuclear proteins, and other scaffolding proteins are difficult to handle with traditional small-molecule inhibitors .

Propiedades

IUPAC Name |

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O4/c1-5-32-19(10-16(30-32)13-6-7-13)27-23-21-14-9-18(35-4)15(20-11(2)31-36-12(20)3)8-17(14)26-22(21)28-24(29-23)25(33)34/h8-10,13H,5-7H2,1-4H3,(H,33,34)(H2,26,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSICVZUZCUHARI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(2-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2556020.png)

![1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea](/img/structure/B2556021.png)

![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2556023.png)

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2556030.png)

![7-Methyl-1-(3-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2556031.png)

![(1R,5S)-3-(methylthio)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2556038.png)

![Methyl 3-{[(2-methylpropyl)carbamoyl]amino}benzoate](/img/structure/B2556039.png)

![5-[(4-Methoxyphenyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2556040.png)